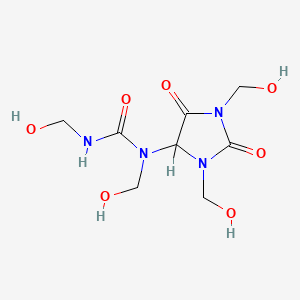

Diazolidinyl urea

Overview

Description

Diazolidinyl urea is a heterocyclic-substituted urea that functions as a preservative in cosmetics and personal care products . It is manufactured by the reaction of allantoin and formaldehyde . It is an antimicrobial preservative used in cosmetics and is chemically related to imidazolidinyl urea .

Synthesis Analysis

This compound is produced by the chemical reaction of allantoin and formaldehyde . A study has developed various methods for determining formaldehyde, which is crucial in the synthesis of this compound .Molecular Structure Analysis

The molecular formula of this compound is C8H14N4O7 . It is an imidazolidine-2,4-dione . The molecular weight is 278.22 g/mol .Chemical Reactions Analysis

This compound acts as a formaldehyde releaser . It is produced by the chemical reaction of allantoin and formaldehyde in the presence of sodium hydroxide solution and heat .Physical And Chemical Properties Analysis

This compound is a urea derivative commonly used as a preservative and antimicrobial agent in cosmetics and personal care products .Scientific Research Applications

Preservative Efficacy

Diazolidinyl urea is widely used as a preservative in cosmetics and personal-care products. Its efficacy against contaminating microorganisms, especially Pseudomonas, is notable. This use as a preservative is due to its ability to release formaldehyde, which provides antimicrobial properties (Kantor et al., 1985).

Allergenic Properties

This compound has been identified as a sensitizing agent in contact dermatitis. Research shows that this compound sensitization is primarily due to formaldehyde release rather than its own allergenic properties. This finding is significant for understanding its role in allergic reactions and guiding its use in consumer products (Hectorne & Fransway, 1994).

Skin Reactivity and Concentration Effects

Studies have established a non-eliciting concentration of this compound in formaldehyde-sensitive patients. It's also noted that skin reactivity to this compound depends on the anatomical region, with increasing sensitivity from the upper arm to the neck and possibly to the face. This information is crucial for cosmetic product formulation and testing (Zachariae et al., 2005).

Decomposition Properties

Research into the decomposition properties of this compound in cosmetics and patch test materials has been conducted. Understanding its decomposition, especially in terms of formaldehyde release, is important for safety assessments and regulatory compliance (Doi et al., 2011).

Toxicological Assessments

Toxicological and dermatological risk assessments of this compound have been performed, focusing on its use as a preservative in consumer products. This comprehensive assessment is critical for ensuring the safe use of this compound in various products (Jackson, 1995).

Cosmetic Preservative Alternatives

Research on this compound has also contributed to the development of new alternatives to paraben-based preservative blends. Adding this compound to a blend of organic acids extends the applicable pH range of these blends, offering a viable alternative to paraben-based preservatives in cosmetic formulations (Weber, 2005).

Quantitative Analysis

Capillary electrophoresis has been demonstrated for the determination of this compound in cosmetic formulations. This method offers an improvement over traditional methods, which often involve complex derivatization or degradation reactions, and is crucial for quality control and regulatory compliance in the cosmetics industry (Geise et al., 1994).

Mechanism of Action

Target of Action

Diazolidinyl urea primarily targets microorganisms such as bacteria, yeast, and molds . It is used as an antimicrobial preservative in various products, including cosmetics, skin care products, shampoos, conditioners, bubble baths, baby wipes, and household detergents .

Mode of Action

This compound acts as a formaldehyde releaser . It works by slowly releasing small amounts of formaldehyde, a powerful antimicrobial agent . Formaldehyde is known for its ability to kill bacteria, mold, and fungi effectively .

Biochemical Pathways

It is known that the compound’s antimicrobial action is due to the release of formaldehyde, which can interfere with the function of proteins and nucleic acids in microorganisms, leading to their death .

Pharmacokinetics

It is known that the compound is used in topical applications, such as in cosmetics and personal care products . It is also known to react with water to slowly release formaldehyde over time .

Result of Action

The primary result of this compound’s action is the inhibition of microbial growth , which helps protect products from spoilage . By releasing formaldehyde, it effectively kills bacteria, mold, and fungi that may be present in a product .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate at which it releases formaldehyde can depend on the product’s water content, as this compound reacts with water to release formaldehyde . Furthermore, the compound’s effectiveness as a preservative can be affected by the product’s pH, temperature, and the presence of other ingredients .

Safety and Hazards

Future Directions

The indiscriminate consumption of cosmetics may present a looming issue with significant adverse impacts on public health . Therefore, it is crucial to analyze these products using the latest, sensitive, and validated analytical method . The complex effect of preservatives on skin processes and cytotoxicity is an important topic for modern people .

properties

IUPAC Name |

1-[1,3-bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O7/c13-1-9-7(18)10(2-14)5-6(17)12(4-16)8(19)11(5)3-15/h5,13-16H,1-4H2,(H,9,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOROIESOUPGGFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(NC(=O)N(CO)C1C(=O)N(C(=O)N1CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0029559 | |

| Record name | Diazolidinyl urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Urea, N-[1,3-bis(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]-N,N'-bis(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

78491-02-8 | |

| Record name | Diazolidinylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78491-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazolidinylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078491028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazolidinylurea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Urea, N-[1,3-bis(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]-N,N'-bis(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diazolidinyl urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[1,3-bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(1,3-BIS(HYDROXYMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL)-N,N'-BIS(HYDROXYMETHYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9VX1IBW6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 4-[(2-hydroxy-4,5-dimethylphenyl)azo]-](/img/structure/B1206417.png)